2,6-Dibenzyltoluene

Description

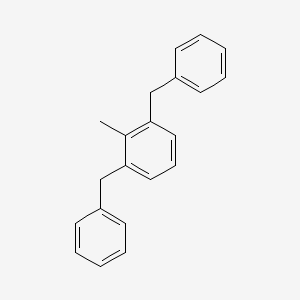

Structure

2D Structure

3D Structure

Properties

CAS No. |

101232-44-4 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,3-dibenzyl-2-methylbenzene |

InChI |

InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |

InChI Key |

OSKNTTXXQQCIRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Fundamental Reaction Mechanisms and Kinetics of 2,6 Dibenzyltoluene Transformations

Hydrogenation Processes of 2,6-Dibenzyltoluene (B12695941) (H0-DBT)

The hydrogenation of H0-DBT is an exothermic process where gaseous hydrogen is chemically bound to the aromatic rings of the dibenzyltoluene molecule, typically in the presence of a catalyst. researchgate.net This process results in a series of partially and fully hydrogenated products.

The hydrogenation of this compound does not occur in a single step but proceeds through a sequence of reactions, forming partially hydrogenated intermediates. Research using 1H NMR spectroscopy to study the hydrogenation of H0-DBT over a Ru/Al2O3 catalyst has identified several potential reaction pathways. rsc.orgfau.dersc.org These pathways are distinguished by the order in which the three aromatic rings of the dibenzyltoluene molecule are saturated. rsc.org

Five distinct theoretical pathways have been considered:

Middle-Side-Side (MSS): Preferential hydrogenation of the central toluene (B28343) ring first, followed by the two side benzyl (B1604629) rings. rsc.orgfau.dersc.org

Side-Middle-Side (SMS): Hydrogenation of one side benzyl ring, then the central toluene ring, and finally the second side benzyl ring. rsc.orgfau.dersc.org

Side-Side-Middle (SSM): Preferential hydrogenation of both side benzyl rings, followed by the central toluene ring. rsc.orgfau.dersc.org

Simultaneous Hydrogenation: All three aromatic rings are hydrogenated concurrently without the significant formation of stable intermediates. rsc.orgfau.dersc.org

Statistical Hydrogenation: A random hydrogenation process with no preference for any specific ring. rsc.orgfau.dersc.org

To gain a deeper quantitative understanding of the hydrogenation process, micro-kinetic models have been developed. These models are often based on the Langmuir-Hinshelwood mechanism, which considers the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. repec.orgresearchgate.net

A micro-kinetic model for the catalytic hydrogenation of a dibenzyltoluene mixture over Ru/Al2O3 particles has been developed, assuming dissociative adsorption of hydrogen on the catalyst surface. repec.orgresearchgate.net The model, which defines the thermodynamic equilibrium of hydrogen solubility using Henry's Law, has shown good predictive capability for reaction trends and intermediate selectivity. repec.org The development of such models is crucial for reactor design and process optimization. researchgate.netresearchgate.net The kinetic model for dibenzyltoluene hydrogenation over a Ru/Al2O3 catalyst suggests that the reaction is a sequential process and that the adsorption behavior of the reactants on the catalyst surface is a key factor. researchgate.net

The rate and extent of H0-DBT hydrogenation are significantly influenced by several process parameters:

Temperature: The reaction rate generally increases with temperature. researchgate.net However, an optimal temperature exists. For instance, in one study with a Raney-Ni catalyst, 170°C was identified as the optimal temperature for the hydrogenation reaction. researchgate.net The reaction is highly exothermic, and effective heat management is necessary to control the reactor temperature. uniovi.es

Pressure: Increasing pressure also leads to a higher reaction rate. researchgate.net Hydrogenation is typically carried out at pressures ranging from 30 to 100 bar. researchgate.net

Catalyst: The choice of catalyst is critical. While platinum and palladium catalysts are used, ruthenium on an alumina (B75360) support (Ru/Al2O3) and Raney-Ni have been shown to be highly active for DBT hydrogenation. researchgate.netresearchgate.netresearchgate.net

Stirring Speed: In a slurry reactor, adequate stirring is necessary to overcome mass transfer limitations. researchgate.netrepec.org Above a certain stirring speed (e.g., 1000 rpm), the external mass transfer resistance can be considered negligible. researchgate.netrepec.org

Dehydrogenation Processes of Perhydro-2,6-Dibenzyltoluene (H18-DBT)

The release of stored hydrogen is achieved through the endothermic dehydrogenation of H18-DBT, a process that also requires a catalyst and is typically performed at elevated temperatures. kit.edumdpi.com

The dehydrogenation of H18-DBT is a complex reaction that proceeds in a stepwise manner, releasing hydrogen and forming the partially dehydrogenated intermediates H12-DBT and H6-DBT before returning to H0-DBT. mdpi.com The reaction kinetics have been studied under various conditions.

Several kinetic models have been proposed for the dehydrogenation of H18-DBT. mdpi.comresearchgate.net In many cases, the dehydrogenation is found to follow first-order reaction kinetics. mdpi.commdpi.com However, other studies have reported reaction orders between 2.3 and 2.4. mdpi.comresearchgate.net The activation energy for the dehydrogenation reaction has been reported to be in the range of 102 to 171 kJ/mol, depending on the catalyst and reaction conditions. mdpi.commdpi.comresearchgate.net For instance, a study using a 5 wt% Pt/Al2O3 catalyst in a continuous flow reactor determined an activation energy of 171 kJ/mol. mdpi.comresearchgate.net The dehydrogenation rate increases with higher initial concentrations of H18-DBT and higher temperatures. mdpi.comresearchgate.net

A significant challenge in the dehydrogenation of H18-DBT is the formation of byproducts, which can reduce the hydrogen yield and potentially deactivate the catalyst. mdpi.comrsc.org These byproducts can arise from side reactions such as C-C bond cleavage, leading to the formation of compounds like biphenyl, diphenylmethane, and isomers of dibenzyltoluene. rsc.org

The amount of byproducts tends to increase with higher reaction temperatures and greater catalyst activity. mdpi.com Strategies to control selectivity and minimize byproduct formation are therefore crucial. One approach is the modification of the catalyst. For example, doping a Pt/Al2O3 catalyst with Mg or Zn has been investigated. mdpi.com While a Mg-doped catalyst showed high activity, it also produced the highest amount of byproducts. mdpi.com Another strategy involves controlling the hydrogen partial pressure during dehydrogenation, as a higher partial pressure can inhibit the formation of some byproducts. kit.edu Furthermore, preventing side reactions can be achieved by increasing the activation energy of undesired reaction pathways. rsc.org

Reversibility and Cyclic Stability Studies of this compound Systems

The viability of dibenzyltoluene (DBT), as a Liquid Organic Hydrogen Carrier (LOHC), hinges on the reversibility of the hydrogenation-dehydrogenation cycle and the long-term stability of the carrier and catalyst. researchgate.netrsc.org The DBT system, which includes the this compound isomer, is valued for its potential to be repeatedly loaded and unloaded with hydrogen. researchgate.net

The dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) is a stepwise reaction that proceeds through partially dehydrogenated intermediates (H12-DBT, H6-DBT) before reverting to the fully dehydrogenated state (H0-DBT). mdpi.commdpi.com Studies have confirmed that the LOHC system composed of a pair of hydrogen-poor (DBT) and hydrogen-rich (PDBT) compounds can store and release hydrogen with good reversibility. researchgate.net

However, catalyst deactivation is a significant challenge to cyclic stability. Research indicates that deactivation can occur due to the adsorption of the dehydrogenated product, H0-DBT, onto the catalyst's active sites, thereby blocking access for the reactant, H18-DBT. mdpi.com A study evaluating Pt/Al₂O₃ catalysts over ten consecutive dehydrogenation runs highlighted this issue. The performance of three different catalysts (CAT-A, CAT-B, CAT-C) was tracked, showing varying degrees of deactivation.

The table below presents the decline in H18-DBT conversion for different catalysts after 10 cycles at 300 °C.

| Catalyst | Initial Conversion (Run 1) | Conversion Decline after 10 Runs | Final Conversion (Run 10) | Source(s) |

| CAT-A (SCD-prepared) | >90% | 13% | ~77% | mdpi.com |

| CAT-B (WI-prepared) | 62% | 27% | ~35% | mdpi.com |

| CAT-C (Benchmark) | >90% | 23% | ~67% | mdpi.com |

SCD: Supercritical Deposition; WI: Wet Impregnation

Long-term cycling can also lead to the slow decomposition of the LOHC material itself. Over many cycles, side reactions can produce compounds such as methane, toluene, benzene, methylcyclohexane, and cyclohexane (B81311). europa.eu It has been estimated that regeneration of the DBT carrier material, for example, through distillation, may be necessary after approximately 750 cycles to remove these accumulated by-products. europa.eu

Furthermore, the purity of the released hydrogen is crucial. When a palladium-silver (PdAg) membrane was used to purify the hydrogen stream from the dehydrogenation reactor, its performance degraded. A loss of up to 30% in performance was observed after just 8 hours of exposure to the slightly contaminated product gas. kit.edu Encouragingly, the separation efficiency of the membrane could be almost fully restored by treating it with pure hydrogen, suggesting that this aspect of the system is also largely reversible. kit.edu

Catalysis Research in 2,6 Dibenzyltoluene Systems

Heterogeneous Catalytic Systems for 2,6-Dibenzyltoluene (B12695941) Hydrogenation and Dehydrogenation

Heterogeneous catalysts are predominantly used for DBT conversions due to their ease of separation from the liquid reactants and products, which is crucial for industrial-scale applications. acs.orgacs.org The development of these catalysts involves a careful selection of active metals and support materials to optimize the kinetics and thermodynamics of both the hydrogen uptake (hydrogenation) and release (dehydrogenation) processes.

Noble metals, particularly those from the platinum group, are extensively studied for both the hydrogenation of dibenzyltoluene (H0-DBT) and the dehydrogenation of its fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT). researchgate.netingentaconnect.com These metals are known for their high catalytic activity. researchgate.net

Platinum (Pt) is the most widely used and effective catalyst for the dehydrogenation of H18-DBT. mdpi.commdpi.com Pt-based catalysts can achieve high degrees of dehydrogenation (DoD), often exceeding 90%, at temperatures typically ranging from 280 to 320 °C. ulisboa.ptulisboa.pt For example, a 5% Pt/Al₂O₃ catalyst has been shown to be highly active, yielding 90.2% of the stored hydrogen. researchgate.net However, Pt catalysts can be prone to deactivation and the formation of by-products. mdpi.commdpi.com

Ruthenium (Ru) is often preferred for the hydrogenation of H0-DBT. researchgate.netnih.gov Supported Ru-based catalysts demonstrate high activity and selectivity for hydrogenation, achieving nearly complete conversion at relatively mild conditions. dergipark.org.tr For instance, a 5 wt.% Ru/Al₂O₃ catalyst can achieve almost complete hydrogenation at temperatures between 150–170 °C and pressures of 0.5–5 MPa. dergipark.org.tr

Other noble metals like Rhodium (Rh) and Palladium (Pd) have also been investigated. dergipark.org.trresearchgate.net A 5 wt% Rh/Al₂O₃ catalyst was found to be the most active among several noble metals for DBT hydrogenation, achieving a high degree of hydrogenation (92.7%) within two hours. dergipark.org.tr In contrast, Pd-based catalysts have generally been found to be less suitable for the dehydrogenation of H18-DBT compared to platinum. mdpi.comulisboa.pt

| Catalyst | Reaction | Temperature (°C) | Pressure (MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| 5% Pt/Al₂O₃ | Dehydrogenation | 290 | - | Achieved 90.2% hydrogen yield. | researchgate.net |

| 0.47 wt% Pt/Al₂O₃ | Hydrogenation | 220 | 4 | Showed higher activity than a commercial 2 wt% Pt catalyst. | ulisboa.pt |

| 5 wt.% Ru/Al₂O₃ | Hydrogenation | 150-170 | 0.5-5 | Nearly complete hydrogenation with 100% selectivity. | dergipark.org.tr |

| 5 wt% Rh/Al₂O₃ | Hydrogenation | - | - | Achieved 92.7% degree of hydrogenation in 2 hours. | dergipark.org.tr |

| Pt/Al₂O₃ | Dehydrogenation | 290-320 | - | Can reach degrees of dehydrogenation up to 97%. | ulisboa.pt |

While effective, the high cost and limited availability of noble metals present challenges for large-scale LOHC applications. researchgate.net This has driven research into more economical non-noble metal catalysts, particularly for the less demanding hydrogenation reaction. researchgate.netresearchgate.net

Raney-Nickel (Raney-Ni) is a well-known heterogeneous catalyst used for various hydrogenation processes. acs.org It has been successfully applied to the hydrogenation of dibenzyltoluene. researchgate.net Studies have shown that complete hydrogen saturation (6.2 wt%) of DBT can be achieved using a Raney-Ni catalyst at 170°C and 7 MPa over 30 hours. researchgate.net However, its stability over multiple cycles can be a concern, with one study showing a drop in hydrogen capacity after the first cycle. researchgate.net Nickel has also been explored as an additive to Pt-based dehydrogenation catalysts, where the formation of Pt-Ni alloys was found to significantly increase activity. researchgate.net Furthermore, a commercial Ni/Al₂O₃-SiO₂ catalyst achieved an 80% degree of hydrogenation in just 40 minutes, highlighting the potential of nickel-based systems. researchgate.netmdpi.com

Magnesium-Based Hydrides have also been investigated as potential catalysts for boosting the hydrogenation activity of dibenzyltoluene. nih.govmdpi.com Magnesium hydride (MgH₂) is notable for its high hydrogen storage capacity. uu.nl Research is ongoing to leverage the properties of these materials to facilitate the hydrogenation step in LOHC systems. nih.govmdpi.com

| Catalyst | Reaction | Temperature (°C) | Pressure (MPa) | Key Finding | Reference |

|---|---|---|---|---|---|

| Raney-Ni | Hydrogenation | 170 | 7 | Achieved full hydrogen capacity (6.2 wt%) in 30 hours. | researchgate.net |

| Commercial Ni/Al₂O₃-SiO₂ | Hydrogenation | - | - | Achieved 80% degree of hydrogenation in 40 minutes. | researchgate.net |

| Mg-based metal hydrides | Hydrogenation | Investigated to boost hydrogenation activity. | nih.govmdpi.com |

Catalyst Design and Engineering for Enhanced Performance

Optimizing catalyst performance requires a multi-faceted approach, considering the support material, the dispersion and loading of the active metal, and the use of promoters or dopants to enhance specific properties like activity and selectivity.

Alumina (B75360) (Al₂O₃) , particularly its gamma phase (γ-Al₂O₃), is the most commonly used support for catalysts in the DBT system. dergipark.org.trresearchgate.netulisboa.pt Its properties, such as a high specific surface area and well-defined pore structure, are beneficial for achieving good metal dispersion. mdpi.comrsc.org The interaction between the metal and the support can significantly impact catalytic performance. For instance, modifying the surface hydroxyl groups on alumina via plasma treatment has been shown to improve Pt metal dispersion and enhance both hydrogenation and dehydrogenation activity. acs.org

Other materials like Titania (TiO₂) have also been explored as supports. rwth-aachen.derwth-aachen.de In one study, a sulfur-doped Pt/TiO₂ catalyst achieved a high degree of dehydrogenation (98%) and showed higher selectivity towards dibenzyltoluene compared to its alumina-supported counterpart. rwth-aachen.derwth-aachen.de

The amount of active metal (metal loading) and the extent of its distribution on the support surface (dispersion) are key parameters that dictate catalyst efficiency and cost-effectiveness.

Metal Loading: Studies on Pt/Al₂O₃ catalysts have shown a clear correlation between Pt loading and dehydrogenation activity. The catalytic activity for hydrogen release from H18-DBT was found to increase with higher Pt loadings, in the order of 5% > 4% > 3% > 2% > 1% Pt/Al₂O₃. researchgate.net However, simply increasing the metal content is not always economically viable. Research has also focused on preparing highly active catalysts with low Pt contents (<0.5 wt%), which have demonstrated substantially higher activities than some commercial catalysts with higher loadings. ulisboa.ptulisboa.pt

Metal Dispersion: High metal dispersion, which corresponds to smaller metal particle sizes, is crucial for maximizing the number of active sites available for the reaction. acs.org The size of the Pt nanoparticles has been identified as a critical factor, with a structure sensitivity observed for the dehydrogenation of H18-DBT, especially at lower temperatures. rsc.org A maximum surface-specific productivity was found for catalysts with an optimal Pt nanoparticle size of 2.6 nm, attributed to a higher proportion of specific active sites. rsc.org The support material and preparation methods play a significant role in achieving and maintaining high metal dispersion. mdpi.comacs.org

Adding small amounts of promoters or dopants to the catalyst formulation can significantly alter its electronic properties and surface structure, leading to improved activity, selectivity, and stability. researchgate.net

Other dopants such as Magnesium (Mg) and Zinc (Zn) have also been investigated to modify Pt/Al₂O₃ catalysts. mdpi.comresearchgate.net A Mg-doped Pt/Al₂O₃ catalyst demonstrated high dehydrogenation performance, achieving 100% degree of dehydrogenation and a productivity of 1.84 gH₂/gPt/min at 300 °C. mdpi.com

Advanced Characterization Techniques for Catalytic Active Sites

The elucidation of structure-activity relationships in catalysts for this compound systems relies on a suite of advanced characterization techniques. These methods provide detailed insights into the nature of the catalytic active sites, which is crucial for optimizing catalyst design and performance. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, chromatography, and various microscopic and spectroscopic methods are employed to probe the catalyst's physical and chemical properties.

Detailed analysis of the hydrogenation of dibenzyltoluene (H0-DBT) over a Ru/Al₂O₃ catalyst has been conducted using ¹H-NMR spectroscopy and High-Performance Liquid Chromatography (HPLC). rsc.orgfau.de These studies revealed that the reaction proceeds with a very high preference for a side-side-middle (SSM) ring hydrogenation order at temperatures between 120 °C and 200 °C and a pressure of 50 bar. rsc.orgfau.de HPLC analysis supported this by showing an accumulation of dodecahydro-dibenzyltoluene (H12-DBT) species before complete hydrogenation to perhydro-dibenzyltoluene (H18-DBT), with the middle ring being hydrogenated last. rsc.orgfau.de

To accurately identify the various isomers present in commercial dibenzyltoluene mixtures, researchers have utilized a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Raman spectroscopy. researchgate.netnih.govnih.gov To confirm the attribution of peaks in the chromatograms, specific isomers of dibenzyltoluene were synthesized and characterized using NMR and Raman spectroscopy, allowing for unambiguous identification of compounds within the complex mixture. researchgate.netnih.govnih.gov

The morphology and dispersion of metal nanoparticles on catalyst supports are critical for their activity. High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) imaging has been used to characterize the morphology of Pt/Al₂O₃ catalysts. mdpi.com This technique, coupled with energy-dispersive X-ray (EDX) mapping, provides information on the size and distribution of platinum clusters on the alumina support. mdpi.com For instance, a study comparing Pt/Al₂O₃ catalysts prepared by supercritical deposition (SCD) and wet impregnation (WI) found that the SCD method resulted in smaller, more highly dispersed Pt particles, with average sizes of 1.1 nm compared to 1.7 nm for the WI catalyst. mdpi.com

The following table summarizes the application of these advanced characterization techniques in the study of catalysts for dibenzyltoluene systems.

| Technique | Application in Dibenzyltoluene Systems | Key Findings |

| ¹H-NMR Spectroscopy | Elucidation of the hydrogenation pathway of H0-DBT. rsc.orgfau.de | Determined a preferential side-side-middle (SSM) ring hydrogenation sequence. rsc.orgfau.de |

| HPLC | Supported the findings from NMR by separating reaction intermediates. rsc.orgfau.de | Confirmed the accumulation of H12-DBT during hydrogenation. rsc.orgfau.de |

| GC-MS | In-depth analysis and identification of isomers in H0-DBT mixtures. researchgate.netnih.govnih.gov | Enabled the separation and identification of various dibenzyltoluene isomers. researchgate.netnih.govnih.gov |

| Raman Spectroscopy | Characterization of synthesized pure isomers for peak attribution in GC-MS. researchgate.netnih.govnih.gov | Provided spectroscopic fingerprints for the unambiguous identification of isomers. researchgate.netnih.govnih.gov |

| HAADF-STEM | Characterization of the morphology and particle size of Pt nanoparticles on Al₂O₃ supports. mdpi.com | Revealed differences in particle size and dispersion based on the catalyst preparation method. mdpi.com |

| NH₃-TPD | Assessment of catalyst acidity before and after dehydrogenation reactions. mdpi.com | Showed that the dehydrogenation process can alter the acid site distribution on the catalyst. mdpi.com |

Studies on Catalytic Deactivation and Regeneration Mechanisms

Catalyst deactivation is a significant challenge in the industrial application of this compound for hydrogen storage, particularly during the endothermic dehydrogenation of its perhydrogenated form, perhydro-dibenzyltoluene (H18-DBT). Platinum-based catalysts, while effective, are known to be susceptible to deactivation during this process. mdpi.comresearchgate.net Understanding the mechanisms of deactivation is crucial for developing more robust and long-lasting catalysts.

One of the primary causes of deactivation in the dehydrogenation of H18-DBT is the blockage of active sites by the reaction product, dibenzyltoluene (H0-DBT). mdpi.com The relatively low desorption rate of H0-DBT from the catalyst surface can lead to the occupation of active sites, thereby inhibiting the adsorption of the reactant, H18-DBT. mdpi.com This is particularly evident in the significant drop in activity observed between the initial and subsequent catalytic runs in batch reactor studies. mdpi.com

The formation of by-products is another major contributor to catalyst deactivation. mdpi.comscilit.com At the high temperatures required for dehydrogenation, side reactions such as cracking and cyclization of dibenzyltoluene can occur. mdpi.com The resulting aromatic by-products can adsorb strongly onto the acid sites of the catalyst support, leading to fouling. mdpi.com The higher the degree of dehydrogenation, the more aromatic products are formed, which in turn are more susceptible to these deactivation-causing side reactions. mdpi.com The formation of carbonaceous deposits, or coke, is a well-known deactivation mechanism in hydrocarbon processing and has been identified as a challenge in dibenzyltoluene systems. dergipark.org.tr

Efforts to mitigate catalyst deactivation have focused on modifying the catalyst composition. For instance, doping Pt/Al₂O₃ catalysts with magnesium (Mg) or zinc (Zn) has been shown to suppress deactivation. mdpi.com In a comparative study, an undoped Pt/Al₂O₃ catalyst exhibited a deactivation of 7.4% over a 6-hour period at 300 °C. mdpi.com In contrast, the Zn-doped and Mg-doped catalysts showed significantly lower deactivation rates of 4.9% and 1.9%, respectively, indicating that these dopants improve the stability of the catalyst. mdpi.com

The following table presents data on the deactivation of various Pt-based catalysts during the dehydrogenation of H18-DBT.

| Catalyst | Deactivation (%) | Reaction Conditions | Primary Deactivation Mechanism |

| Pt/Al₂O₃ (undoped) | 7.4 | 300 °C, 6 hours, batch reactor mdpi.com | Active site blockage by H0-DBT, by-product formation mdpi.commdpi.com |

| Pt/Zn-Al₂O₃ | 4.9 | 300 °C, 6 hours, batch reactor mdpi.com | Reduced deactivation compared to undoped catalyst mdpi.com |

| Pt/Mg-Al₂O₃ | 1.9 | 300 °C, 6 hours, batch reactor mdpi.com | Significantly suppressed deactivation mdpi.com |

| Pt/Al₂O₃ (SCD prepared) | 12 | 10 runs (100 min each), 300 °C, batch reactor mdpi.com | Low desorption of H0-DBT, carbon impurities mdpi.com |

| Pt/Al₂O₃ (WI prepared) | 27 | 10 runs (100 min each), 300 °C, batch reactor mdpi.com | Low desorption of H0-DBT, by-product formation mdpi.com |

Information regarding the specific mechanisms for the regeneration of deactivated catalysts in this compound systems is limited in the reviewed literature. However, general catalyst regeneration strategies often involve treatments to remove adsorbed species and coke. For instance, a regeneration process for a PdAg-membrane used in hydrogen separation from the product stream involved removing impurities from the surface to restore hydrogen flux, suggesting that similar surface-clearing procedures could be applicable to the catalysts themselves. mdpi.com

Isomeric Analysis and Derivatives of Dibenzyltoluene Compounds

Characterization of Isomeric Composition and Impurities in Commercial Dibenzyltoluene Mixtures

Commercial Dibenzyltoluene, often sold under trade names like Marlotherm® SH, is synthesized through a Friedel–Crafts reaction of toluene (B28343) with benzyl (B1604629) chloride. researchgate.net This process inherently produces a mixture of various DBT isomers and other related compounds. nih.govresearchgate.net The commercial fluid contains all six possible structural isomers of dibenzyltoluene, along with (benzyl)benzyltoluene (BBT) isomers, where the methyl group is on a side aromatic ring instead of the central one. nih.govresearchgate.net

The isomeric distribution is influenced by the steric effects and reactivity of the positions on the toluene ring during benzylation. It is predicted that 2,4-DBT is the major isomer, followed by 3,4-DBT, 2,6-DBT, and 2,5-DBT, with 3,5-DBT being the least abundant due to the meta-positioning. nih.gov A gas chromatography (GC) analysis of a commercial DBT mixture identified at least 10 to 12 distinct peaks, indicating a complex composition beyond the primary DBT isomers. nih.govresearchgate.net In one analysis, 17 peaks were observed in the GC-MS chromatogram. researchgate.net

Table 1: Potential Isomers in Commercial Dibenzyltoluene Mixtures

| Compound Type | Isomer Examples | Notes |

| Dibenzyltoluene (DBT) | 2,4-DBT, 2,6-DBT, 3,4-DBT, 2,5-DBT, 3,5-DBT, 2,3-DBT | Formed by benzylation of the central toluene ring. nih.gov |

| (Benzyl)benzyltoluene (BBT) | 4,y'-BBT, 2,y'-BBT, 3,y'-BBT | Isomeric to DBT, with the methyl group on a terminal ring. nih.gov |

| Other Impurities | High-boiling point compounds | May include molecules with more complex ring structures. ulisboa.pt |

Advanced Spectroscopic and Chromatographic Methods for Isomer Identification and Quantification

A detailed analysis of the complex isomeric composition of DBT mixtures requires sophisticated analytical techniques. nih.gov Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a primary tool for separating and identifying the various components. nih.govdoaj.org In GC-MS analysis, DBT isomers are typically identified by their molecular ion peak at m/z 272. nih.govresearchgate.net The fragmentation patterns can further help distinguish between isomers; for instance, a base peak at m/z 181 has been associated with 2,4-DBT, while a peak at m/z 179 has been linked to the 2,6-DBT structure. nih.govresearchgate.net

For more complex separations, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides enhanced resolution, revealing up to 8 different peaks in one study. nih.govresearchgate.net To definitively confirm the identity of peaks observed in chromatograms, pure standards of specific isomers, such as 3,5-DBT, have been synthesized for comparison. researchgate.netdoaj.org

In addition to chromatographic methods, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are used to characterize pure, synthesized isomers to confirm their structure, which then aids in the unambiguous identification of peaks in the commercial mixture's analysis. nih.govdoaj.org For instance, ¹H NMR spectroscopy has been effectively used to elucidate the reaction pathway of DBT hydrogenation by tracking the changes in aromatic and aliphatic proton signals over time. researchgate.net High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for separating the partially and fully hydrogenated derivatives of DBT. walshmedicalmedia.comresearchgate.net A reversed-phase HPLC method using a phenylhexyl silica (B1680970) stationary phase has been successfully developed for this purpose. walshmedicalmedia.com

Table 2: Analytical Methods for Dibenzyltoluene Isomer Analysis

| Technique | Application | Key Findings |

| GC-MS | Separation and identification of isomers in commercial mixtures. nih.govresearchgate.net | Identifies isomers by molecular ion (m/z 272) and fragmentation patterns. nih.gov |

| GCxGC-TOF-MS | High-resolution separation of complex isomeric mixtures. nih.govresearchgate.net | Provides more detailed chromatograms than single-dimension GC. nih.gov |

| ¹H NMR Spectroscopy | Structural confirmation of synthesized standards and pathway analysis of hydrogenation. doaj.orgresearchgate.net | Can distinguish between aromatic and aliphatic protons to determine the degree of hydrogenation. researchgate.net |

| Raman Spectroscopy | Structural characterization of pure isomers. doaj.orgmdpi.com | Provides characteristic vibrational fingerprints for compound identification. mdpi.com |

| Reversed-Phase HPLC | Separation of partially and fully hydrogenated DBT derivatives. walshmedicalmedia.com | Enables purification and quantification of H0, H6, H12, and H18-DBT. walshmedicalmedia.com |

Structural Analysis of Partially and Fully Hydrogenated 2,6-Dibenzyltoluene (B12695941) Derivatives

The hydrogenation of this compound (and its isomers) is a stepwise process that results in partially and fully hydrogenated derivatives. Each molecule of DBT can store nine molecules of hydrogen, leading to the formation of perhydro-dibenzyltoluene (H18-DBT). researchgate.netkpfu.ru The process involves stable intermediates where one or two of the three aromatic rings are saturated. mdpi.com

The main classes of these derivatives are categorized by their degree of hydrogenation:

Dibenzyltoluene (H0-DBT): The fully dehydrogenated, aromatic form. walshmedicalmedia.com

Hexahydro-dibenzyltoluene (H6-DBT): One of the three aromatic rings is hydrogenated to a cyclohexane (B81311) ring. walshmedicalmedia.com

Dodeca-hydro-dibenzyltoluene (H12-DBT): Two of the three aromatic rings are hydrogenated. walshmedicalmedia.com

Octadecahydro-dibenzyltoluene (H18-DBT): All three aromatic rings are fully saturated to form perhydro-dibenzyltoluene. walshmedicalmedia.com

Consideration of Stereoisomeric and Diastereoisomeric Forms in Hydrogenated Species

The hydrogenation of the aromatic rings in dibenzyltoluene to form cyclohexane rings introduces chirality into the molecule. kpfu.ru The resulting fully hydrogenated product, perhydro-dibenzyltoluene (H18-DBT), is not a single compound but a complex mixture of various stereoisomers and diastereomers. kpfu.ru

The formation of these isomers arises from the creation of multiple chiral centers on the newly formed cyclohexane rings. The spatial orientation of the substituents on these rings (the benzyl groups and the connections between rings) can exist in different configurations (e.g., cis/trans isomers). This stereoisomerism has a notable effect on the thermophysical properties of the hydrogenated mixture. researchgate.net The specific distribution of these stereoisomers can be influenced by reaction conditions such as temperature and reaction time. researchgate.net For example, in some hydrogenation reactions, the less thermodynamically stable stereoisomer has been found to dominate the product distribution at lower temperatures or shorter reaction times, which can be advantageous for the subsequent hydrogen release step. researchgate.net The complex mixture of diastereomers in H18-DBT contributes to the material's liquid state over a wide temperature range and influences properties like viscosity. kpfu.ru

Thermodynamic and Energetic Considerations in 2,6 Dibenzyltoluene Systems

Enthalpies of Reaction for Hydrogenation and Dehydrogenation Processes

The hydrogenation of dibenzyltoluene (DBT) to perhydro-dibenzyltoluene (H18-DBT) is an exothermic process, releasing heat, while the reverse dehydrogenation reaction is endothermic, requiring a significant heat input. The enthalpy of reaction is a key determinant of the energy balance in an LOHC system.

These values are crucial for engineering the heat management systems for LOHC reactors. The heat released during hydrogenation can potentially be captured and utilized, while the dehydrogenation process requires an efficient and high-temperature heat source.

Table 1: Reported Enthalpies for Dibenzyltoluene Hydrogenation/Dehydrogenation

| Process | Reported Enthalpy | Conditions |

| Dehydrogenation | 65.4 kJ molH2-1 | Reference conditions |

| Dehydrogenation | ~65 kJ/mol H2 | Standard conditions |

| Hydrogenation | ~64 kJ/mol | Not specified |

| Full Hydrogenation | 530 kJ/mol | Not specified |

This table is generated based on the data provided in the text. Please refer to the original sources for detailed experimental conditions.

Computational Derivation and Validation of Thermochemical Parameters for Dibenzyltoluene Compounds

Computational chemistry plays a vital role in determining and validating the thermochemical properties of LOHC materials like dibenzyltoluene and its derivatives. High-level quantum chemical calculations are employed to derive gas-phase molar enthalpies of formation, which can then be compared with experimental data obtained from techniques like combustion calorimetry. kpfu.ru

These computational models provide valuable insights where experimental data may be scarce or difficult to obtain. For instance, thermochemical data for dibenzyltoluene isomers are crucial for understanding the kinetics of hydrogenation and dehydrogenation. mdpi.com While "dibenzyltoluene" is commercially available as a mixture of isomers, computational studies can help to elucidate the properties of individual species, such as 2,6-dibenzyltoluene (B12695941). mdpi.com

The validation of these computational results is achieved by comparing them with experimentally determined values for properties like heat capacity, density, and viscosity of both the hydrogenated and dehydrogenated forms of dibenzyltoluene. kpfu.ru This integrated approach of experimental measurement and computational validation enhances the accuracy of the thermochemical data used in process simulations and system design. kpfu.ru

Energy Balance and Exergy Analysis of this compound Conversion Cycles

The efficiency of the this compound conversion cycle is critically evaluated through energy and exergy analyses. Energy balance assesses the flow of energy into and out of the system, accounting for the heat required for the endothermic dehydrogenation and the heat released during exothermic hydrogenation. europa.eu Exergy analysis, on the other hand, provides a measure of the useful work potential and identifies sources of irreversibility and inefficiency in the process. mdpi.comecoursesbook.com

Theoretical and Computational Studies on 2,6 Dibenzyltoluene

Quantum Chemical Calculations for Molecular and Reaction Pathway Insights

Quantum chemical calculations, particularly those based on high-level quantum chemical methods, have been instrumental in understanding the thermochemical properties of 2,6-dibenzyltoluene (B12695941) and its derivatives. fau.deacs.org These calculations allow for the determination of gas-phase molar enthalpies of formation, which are crucial for deriving the enthalpies of hydrogenation and dehydrogenation reactions. fau.deacs.orgkpfu.ru This information is vital for assessing the energy requirements and efficiency of the LOHC system.

Furthermore, quantum chemical calculations help in elucidating reaction pathways. For instance, in the context of hydrogen storage, these calculations can predict the most probable sequence of hydrogenation steps. researchgate.net Studies have shown that for dibenzyltoluene, hydrogenation tends to occur sequentially, with a preference for the side rings to be hydrogenated before the central toluene (B28343) ring. researchgate.net This stepwise hydrogenation process, involving intermediates like 6H-DBT and 12H-DBT before reaching the fully hydrogenated perhydro-dibenzyltoluene (18H-DBT), has been analyzed through methods like 1H NMR spectroscopy, with quantum calculations providing the theoretical underpinning for the observed spectral data. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches for Reaction Dynamics

Molecular modeling and simulation offer a dynamic perspective on the behavior of this compound in reaction environments. acs.org These computational techniques can simulate the movement and interactions of molecules over time, providing insights into reaction kinetics and mechanisms. researchgate.net For example, molecular dynamics (MD) simulations are employed to study the response of materials to various conditions, which can be analogous to the interactions within a reactor. it4i.cz

In the context of LOHC applications, simulations are used to model the entire hydrogenation and dehydrogenation process, including the design of reactors. researchgate.netmdpi.com These simulations can account for various operational parameters like temperature, pressure, and catalyst loading to predict the degree of dehydrogenation or hydrogenation. mdpi.com By simulating the reaction dynamics, researchers can identify optimal operating conditions and reactor configurations for efficient hydrogen storage and release. mdpi.com Furthermore, these models can incorporate thermodynamic property packages to ensure the accuracy of the simulation results. mdpi.com

Density Functional Theory (DFT) Investigations of Catalytic Interactions and Adsorption

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it particularly suitable for studying catalytic processes involving this compound. acs.org DFT calculations are crucial for understanding the adsorption of reactants onto catalyst surfaces, a key step in heterogeneous catalysis. acs.orgroyalsocietypublishing.org

Researchers have used DFT to analyze the adsorption structure and reaction energy changes of all intermediate products of dibenzyltoluene hydrogenation and dehydrogenation on various catalyst surfaces, such as those made of palladium, platinum, ruthenium, and rhodium. acs.org These studies have revealed significant variations in the catalytic activity of different metals. For example, DFT calculations have helped to explain why Rh/Al2O3 and Pt/Al2O3 are highly active for hydrogenation and dehydrogenation, respectively. acs.org

DFT calculations with van der Waals corrections have been used to investigate the adsorption of perhydro-dibenzyltoluene isomers on different planar surfaces of catalysts like Pt, Pd, and PtPd alloys. researchgate.net These studies indicate that the (110) surface is highly preferred for isomer adsorption and that the process is spontaneous and exothermic, particularly on Pt and PtPd surfaces. researchgate.net Such insights are invaluable for designing catalysts with improved selectivity and efficiency. The theory can also elucidate the role of catalyst promoters and the mechanisms of catalyst deactivation.

Table 1: Catalyst Performance in Hydrogenation and Dehydrogenation of Dibenzyltoluene

| Catalyst | Process | Turnover Frequency (TOF) (h⁻¹) | Degree of Hydrogenation/Dehydrogenation (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 5 wt % Rh/Al₂O₃ | Hydrogenation | 26.49 | 92.69 (in 2h) | 67.20 |

| 5 wt % Pt/Al₂O₃ | Dehydrogenation | 39.56 | 78.23 (in 2h) | 82.78 |

This table summarizes experimental data on catalyst performance, which is often explained and understood through DFT investigations. acs.org

Application of Machine Learning for Predictive Modeling in this compound Research

In recent years, machine learning (ML) has emerged as a valuable tool for predictive modeling in materials science and chemistry, including research on this compound. researchgate.netmdpi.comresearchgate.net ML models can be trained on existing experimental and computational data to predict the outcomes of new experiments, thereby accelerating the research and development process.

For instance, ML models have been developed to predict hydrogen storage capacity in dibenzyltoluene based on input parameters such as temperature, pressure, stirring speed, and catalyst dosage. researchgate.net Techniques like Artificial Neural Networks (ANN), including Levenberg-Marquardt, Bayesian Regularization, and Scaled Conjugate Gradient approaches, have been successfully applied. researchgate.net These models can achieve high prediction accuracies, often exceeding 95%. researchgate.netmdpi.com

Another application of ML is in the classification of hydrogen storage levels (e.g., low, medium, high) based on reaction conditions. mdpi.comresearchgate.net Weighted Federated Machine Learning (WFML) and Support Vector Machines (SVM) are among the advanced ML techniques used for this purpose. mdpi.comresearchgate.net These predictive models can play a vital role in identifying optimal reaction conditions without the need for extensive and time-consuming experimentation. mdpi.com The integration of ML with high-throughput screening and computational simulations holds the promise of significantly accelerating the discovery of new and improved materials and processes for LOHC technology.

Table 2: Performance of Machine Learning Models in Predicting Hydrogen Storage in Dibenzyltoluene

| Machine Learning Model | Validation Method | Accuracy (%) | Miss Classification Rate (%) |

|---|---|---|---|

| Levenberg-Marquardt (LM) | - | 94.87 | 12.8 (low class) |

| Bayesian Regularization (BR) | - | 98.70 | - |

| Scaled Conjugate Gradient (SCG) | - | 98.70 | - |

| Weighted Federated Machine Learning (HSPS-WFML) | - | 96.40 (overall) | 3.60 (overall) |

| Support Vector Machine (HSP-SVM) | Holdout Validation (HV) | 97.00 (overall) | 3.00 (overall) |

This table showcases the high accuracy of various machine learning models in predicting hydrogen storage capacities and classes. researchgate.netmdpi.comresearchgate.net

Advanced Applications and System Integration of 2,6 Dibenzyltoluene in Energy Technologies

2,6-Dibenzyltoluene (B12695941) as a Liquid Organic Hydrogen Carrier (LOHC) System

The dibenzyltoluene (DBT) and perhydro-dibenzyltoluene (H18-DBT) system is a highly promising Liquid Organic Hydrogen Carrier (LOHC) due to its significant hydrogen storage capacity, widespread availability, and compatibility with existing hydrocarbon-based energy infrastructure. rsc.org DBT, a compound commercially used as a heat transfer fluid, is noted for its wide liquid range and high thermal stability. mdpi.commdpi.comnih.gov This system allows for the safe and practical storage and transport of hydrogen within the current fuel infrastructure. rsc.org The process involves the catalytic hydrogenation of DBT to store hydrogen and its subsequent dehydrogenation to release hydrogen when needed. kit.edu

Research on Hydrogen Storage Capacity and Volumetric Density

This compound stands out as a promising Liquid Organic Hydrogen Carrier (LOHC) due to its impressive hydrogen storage capabilities. It boasts a high gravimetric hydrogen storage capacity of 6.2 wt%, meaning that for every 100 units of weight of the fully hydrogenated carrier, 6.2 units of weight are hydrogen. rsc.orgmdpi.comresearchgate.net This is a significant figure when compared to other LOHC materials and is a key factor in its consideration for mobile and stationary applications.

In addition to its high weight-based storage, the volumetric density of hydrogen in the carrier is also a critical parameter. The fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), has a relatively high density, which contributes to a favorable volumetric storage density. mdpi.com Research indicates a volumetric capacity of 57 gH2/L, which is equivalent to 1.9 kWh of energy per liter of the hydrogenated carrier. mdpi.com Some sources cite a volumetric capacity as high as 762 liters of hydrogen per liter of the LOHC material. uniovi.es These figures underscore the potential of this compound to store substantial amounts of hydrogen in a compact volume, a crucial aspect for transportation and infrastructure.

The U.S. Department of Energy (DOE) has established targets for hydrogen storage systems, aiming for a gravimetric density of at least 6.5 wt% and a volumetric density of 6.1 MJ/l. aps.org While hydrogen itself has a very high gravimetric energy density of 120 MJ/kg, its volumetric density at standard conditions is extremely low at 0.09 MJ/l. aps.org LOHC systems like dibenzyltoluene offer a pathway to significantly increase the volumetric density of hydrogen storage, making it more comparable to conventional liquid fuels.

Below is a data table comparing the hydrogen storage properties of dibenzyltoluene with other LOHC systems.

| Feature | Dibenzyltoluene (DBT) | Toluene (B28343) | N-Ethylcarbazole |

| Gravimetric Capacity | 6.2 wt% mdpi.comuniovi.es | 6.16 wt% researchgate.net | 5.8 wt% uniovi.es |

| Volumetric Capacity | 57 kg-H₂/m³ researchgate.net | 47.4 kg-H₂/m³ researchgate.net | 736 L H₂/L uniovi.es |

| Boiling Point | 390°C uniovi.es | 273°C uniovi.es | 295°C uniovi.es |

| Freezing Point | -39°C uniovi.es | -58°C uniovi.es | 70°C uniovi.es |

| Reaction Enthalpy (Hydrogenation) | 530 kJ/mol uniovi.es | 204.8 kJ/mol researchgate.net | 342 kJ/mol uniovi.es |

Performance Evaluation and Efficiency Analysis of LOHC Systems Based on this compound

Simulation studies have been conducted to analyze the performance of the perhydro-dibenzyltoluene dehydrogenation system under various operating conditions. One such study identified optimal operating conditions of 320°C and 2 bar pressure using a 2 wt.% Pt/Al₂O₃ catalyst. mdpi.comrepec.orgau.dk The analysis also highlighted that the reactor and heat exchangers are major sources of exergy destruction, indicating areas for process optimization. mdpi.comau.dk

Process integration strategies, such as using the heat from the hot dehydrogenated product to preheat the incoming cold hydrogenated feed, can significantly improve the system's thermal efficiency. mdpi.comresearchgate.net One analysis showed that the energy efficiency of an LOHC system could be as high as 69.17% with energy recycling, compared to a lower value without it. researchgate.net However, this efficiency is noted to be slightly lower than that of high-pressure hydrogen storage methods. researchgate.net

The stability of the LOHC material over repeated hydrogenation and dehydrogenation cycles is another crucial performance metric. By-product formation during these cycles can reduce the hydrogen storage capacity and deactivate the catalyst. mdpi.com Research has shown that the dibenzyltoluene system exhibits good stability with less than 0.01% impurity generation at 270°C. nih.gov

Reactor Design and Process Engineering for this compound Conversion

Development of Batch and Continuous Flow Reactor Architectures

The conversion of this compound in LOHC systems is carried out in specialized reactors, with both batch and continuous flow designs being investigated.

Batch Reactors: Much of the initial research on the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT) has been conducted in stirred batch reactors. researchgate.netresearchgate.net These reactors are useful for fundamental studies, such as determining reaction kinetics and catalyst performance. mdpi.com For instance, hydrogenation of dibenzyltoluene has been performed in a batch reactor at 170°C and 70 bar using a ruthenium-alumina catalyst. mdpi.com Similarly, dehydrogenation kinetics have been studied in a batch reactor setup to assess the performance of different catalysts. mdpi.com However, batch reactors can suffer from inefficient heat and mass transfer and slow temperature control, which can be disadvantageous for the highly endothermic dehydrogenation reaction. researchgate.net

Continuous Flow Reactors: To overcome the limitations of batch reactors, there is a significant focus on developing continuous flow reactor architectures. Fixed-bed reactors, where the catalyst is packed in tubes, are a common configuration for continuous operation. rsc.org These are typically heated by a heat transfer fluid to provide the necessary energy for dehydrogenation. rsc.org

A promising advancement in continuous flow reactor design is the use of microchannel reactors. These reactors offer significantly improved heat and mass transfer due to their high surface-area-to-volume ratio, allowing for rapid heating and cooling. researchgate.net A comparative study showed that a continuous flow microchannel reactor achieved a much higher hydrogen production percentage (58%) compared to a stirred batch reactor (12%) over a 12-hour operation with a 2% Pt/Al₂O₃ catalyst. researchgate.netresearchgate.net Further experiments with a microchannel reactor demonstrated that increasing the temperature from 260°C to 320°C increased hydrogen production from 64.15% to 82.20% over 20 hours. researchgate.net A maximum of 88% hydrogen generation was achieved after 40 hours of operation at 290°C. researchgate.net

The table below summarizes a comparison between batch and continuous flow reactors for H18-DBT dehydrogenation.

| Reactor Type | Key Features | Advantages | Disadvantages |

| Batch Reactor | Stirred tank design. researchgate.netmdpi.com | Good for fundamental kinetic studies. mdpi.com | Inefficient heat and mass transfer, slow temperature control. researchgate.net |

| Continuous Flow Fixed-Bed Reactor | Packed catalyst tubes. rsc.org | Allows for continuous operation. | Heat transfer can be a limiting factor. rsc.org |

| Continuous Flow Microchannel Reactor | High surface-area-to-volume ratio. researchgate.net | Excellent heat and mass transfer, rapid temperature control. researchgate.net | May be more complex to scale up. researchgate.netresearchgate.net |

Process Intensification and Optimization Strategies for this compound Based Systems

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. For LOHC systems based on this compound, several intensification and optimization strategies are being explored to improve performance and reduce costs.

One key area of focus is enhancing heat transfer into the dehydrogenation reactor, as this is a major bottleneck due to the highly endothermic nature of the reaction. rsc.org Strategies include:

Inductive Heating: Developing inductively heatable catalysts allows for direct heating at the catalyst site, which can be more energy-efficient than conventional external heating methods. rsc.org

Hot Pressure Swing Reactor: This concept involves designing the reactor to operate under conditions that optimize both the reaction and heat integration. rsc.org

The use of catalyst-coated metal foams is also being investigated as a way to intensify the process. mdpi.com These structures provide a high surface area for the catalyst and can improve mass transfer within the reactor. mdpi.com

Optimization of operating conditions is also crucial. Simulation studies have been used to identify the most suitable operating parameters for the dehydrogenation process, such as a temperature of 320°C and a pressure of 2 bar with a 2 wt.% Pt/Al₂O₃ catalyst. mdpi.com These studies also employ exergy analysis to pinpoint areas of the process with the highest energy inefficiencies, guiding further optimization efforts. mdpi.comau.dk

Exploration of this compound in High-Performance Materials and Specialty Chemicals

While the primary focus of recent research on this compound has been its application as a Liquid Organic Hydrogen Carrier, its inherent properties also make it a valuable compound in the realm of high-performance materials and specialty chemicals.

Historically, dibenzyltoluene has been widely used as a high-temperature heat transfer fluid due to its excellent thermal stability, low vapor pressure, and high boiling point. mdpi.comfactmr.com These characteristics are crucial for efficient and safe heat transfer in various industrial processes, including chemical and petrochemical manufacturing. factmr.com

The stability and reactivity of dibenzyltoluene also make it suitable for use in the synthesis of other chemical products. It can serve as a precursor or intermediate in the production of polymers and other specialty chemicals. dataintelo.com The growing investment in chemical research and the development of novel chemical processes are likely to expand the applications of dibenzyltoluene in this area. dataintelo.com

Furthermore, this compound is utilized in the formulation of advanced lubricants. Its ability to perform under high-temperature and high-pressure conditions makes it an excellent component for high-performance lubricants, particularly in the automotive and industrial machinery sectors. dataintelo.comcognitivemarketresearch.com The increasing demand for lubricants that can withstand harsh operating conditions is a significant driver for its use in this application. dataintelo.com

The market for dibenzyltoluene is segmented into high purity and low purity grades. dataintelo.com High-purity dibenzyltoluene is favored in applications that demand stringent performance standards, such as in the electronics and automotive industries, where reliability and efficiency are paramount. dataintelo.com Research and development activities are also exploring new applications for dibenzyltoluene in the production of advanced materials and high-performance polymers. factmr.com

Q & A

Basic Research Questions

Q. How is 2,6-DBT identified in complex isomer mixtures?

- Methodological Answer : 2,6-DBT is identified using gas chromatography-mass spectrometry (GC-MS) with a focus on its unique fragmentation pattern. The base peak at m/z 179 in the mass spectrum is characteristic of 2,6-DBT, distinguishing it from other isomers like 2,4-DBT (which shows m/z 181). Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with distinct aromatic proton shifts for the meta-substituted benzyl groups. Retention time in GC and Raman spectroscopy are complementary tools for validation .

Q. What synthesis protocols yield 2,6-DBT with high purity?

- Methodological Answer : 2,6-DBT is synthesized via Friedel-Crafts alkylation of toluene with benzyl chloride, using BF₃·Et₂O as a catalyst. The reaction is conducted at 0°C, followed by room-temperature stirring overnight. Purification involves flash chromatography (petroleum ether/ethyl acetate, 98:2) to isolate isomers. Due to steric hindrance and reaction kinetics, 2,6-DBT is a minor product compared to 2,4-DBT; repeated synthesis cycles and careful fraction collection are required to enhance yield (~15%) .

Q. Which analytical techniques are critical for characterizing DBT isomers?

- Methodological Answer :

- GC-MS : Separates isomers based on retention time and identifies them via fragmentation patterns.

- ¹H/¹³C NMR : Resolves substitution patterns (e.g., meta vs. para) through chemical shifts (e.g., 2,6-DBT shows distinct aromatic proton splitting).

- Raman Spectroscopy : Detects vibrational modes specific to the benzyl group arrangement.

- GC-FID : Quantifies isomer ratios in hydrogenation/dehydrogenation studies .

Q. Why is isolating 2,6-DBT from other isomers challenging?

- Methodological Answer : DBT isomers share nearly identical physicochemical properties (e.g., boiling points, polarity), making traditional separation techniques like distillation ineffective. Advanced methods like preparative GC or high-performance liquid chromatography (HPLC) with chiral stationary phases are required but are resource-intensive. Industrial applications often bypass isolation by working with isomer mixtures .

Q. What role does 2,6-DBT play in liquid organic hydrogen carrier (LOHC) systems?

- Methodological Answer : As part of DBT isomer mixtures, 2,6-DBT contributes to hydrogen storage via reversible hydrogenation to perhydro-DBT. Its stability under thermal cycling (up to 300°C) and compatibility with Pt/Al₂O₃ catalysts make it suitable for LOHC systems. However, its low abundance in mixtures necessitates studies on isomer-specific hydrogenation kinetics .

Advanced Research Questions

Q. How do reaction pathways differ between 2,6-DBT and other DBT isomers during hydrogenation?

- Methodological Answer : Hydrogenation kinetics vary due to steric effects. 2,6-DBT’s meta-substitution imposes steric hindrance, slowing adsorption on catalyst surfaces compared to 2,4-DBT. Isotopic labeling (e.g., D₂) and in situ ¹H NMR track hydrogen addition to specific benzyl groups. Pt/Al₂O₃ catalysts show higher turnover frequencies for para-substituted isomers, requiring tailored catalyst design to optimize 2,6-DBT reactivity .

Q. What computational approaches predict 2,6-DBT’s hydrogenation behavior?

- Methodological Answer : Density functional theory (DFT) models simulate adsorption energies of 2,6-DBT on metal surfaces, revealing weaker binding compared to 2,4-DBT. Molecular dynamics (MD) studies assess solvent effects (e.g., toluene as a solvent) on reaction intermediates. Machine learning (ML) models trained on GC-MS and kinetic data predict hydrogenation efficiency under varying temperatures and pressures .

Q. How do thermodynamic properties influence 2,6-DBT’s hydrogen storage efficiency?

- Methodological Answer : Differential scanning calorimetry (DSC) measures enthalpy changes during hydrogenation (ΔH ~65–70 kJ/mol H₂). Van’t Hoff analysis of equilibrium data determines temperature-dependent storage capacity. Partially hydrogenated derivatives (e.g., H6-DBT) exhibit lower thermal stability, requiring precise control of hydrogenation degrees to avoid decomposition .

Q. What strategies resolve contradictions in reported catalytic activity data for DBT isomers?

- Methodological Answer : Discrepancies arise from variations in catalyst preparation (e.g., Pt nanoparticle size) and isomer ratios in mixtures. Standardized protocols for catalyst characterization (TEM, XPS) and GC-MS calibration with synthetic standards improve reproducibility. Meta-analyses of published kinetic data (e.g., Arrhenius parameters) identify outliers caused by incomplete isomer separation .

Q. How can adsorption studies optimize 2,6-DBT separation from hydrogen streams in LOHC systems?

- Methodological Answer : After dehydrogenation, trace DBT vapors in hydrogen are removed using adsorbents like activated carbon or zeolites. Breakthrough curves and adsorption isotherms (Langmuir/Freundlich models) quantify capacity. For PEM fuel cells, multi-stage adsorption with periodic regeneration ensures hydrogen purity (<2 ppm organics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.